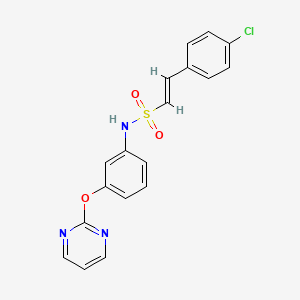

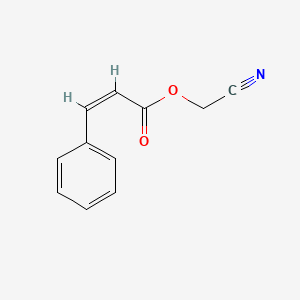

(E)-2-(4-chlorophenyl)-N-(3-pyrimidin-2-yloxyphenyl)ethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-chlorophenyl)-N-(3-pyrimidin-2-yloxyphenyl)ethenesulfonamide, also known as CPYPS, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promise in various fields, including cancer research, immunology, and neuroscience.

Scientific Research Applications

Synthesis and Characterization

(E)-2-(4-chlorophenyl)-N-(3-pyrimidin-2-yloxyphenyl)ethenesulfonamide is involved in the synthesis of novel compounds with potential antimicrobial activity. For instance, it has been used as a precursor in the synthesis of Schiff bases, anils, azomethines, 2H-pyrrole-2-ones, and 2-pyrrolidinones. These compounds have shown notable antibacterial and antifungal activities, indicating the versatility of this compound in generating bioactive molecules (Nunna et al., 2014).

Antiviral and Anticancer Potential

Further research has demonstrated the antiviral and anticancer potential of derivatives of this compound. By undergoing various chemical reactions, this compound has served as a backbone for developing molecules evaluated for their antiviral properties, including thiazolopyrimidines and hydrazones. Additionally, some derivatives have shown higher anticancer activity than reference drugs, highlighting the compound's significance in cancer research (Sayed & Ali, 2007).

Design and Development of Receptor Antagonists

The modification of this compound has led to the discovery of highly selective ET-A receptor antagonists. These developments are crucial in the study of endothelin receptors, which play a significant role in cardiovascular diseases and cancer. The introduction of pyrimidine groups into the compound has significantly increased affinity for the ET-A receptor, facilitating the design of potent receptor antagonists (Morimoto et al., 2001).

Antimicrobial and Anticancer Activities

This compound derivatives have been synthesized and evaluated for their antimicrobial activity. The chemical structures and biological activities of these compounds have been explored, revealing their potential in treating bacterial and fungal infections. Furthermore, their applications extend to anticancer therapies, where certain derivatives exhibit promising results against cancer cell lines, suggesting a pathway for developing new anticancer agents (Sarvaiya et al., 2019).

properties

IUPAC Name |

(E)-2-(4-chlorophenyl)-N-(3-pyrimidin-2-yloxyphenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3S/c19-15-7-5-14(6-8-15)9-12-26(23,24)22-16-3-1-4-17(13-16)25-18-20-10-2-11-21-18/h1-13,22H/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVZZLEAZAWRZRB-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)NS(=O)(=O)C=CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)NS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2994811.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)propan-2-one](/img/structure/B2994812.png)

![5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride](/img/structure/B2994814.png)

![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)

![ethyl 1-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidine-7-carboxylate](/img/structure/B2994829.png)